Thiophene-3-carboxaldoxime

Overview

Description

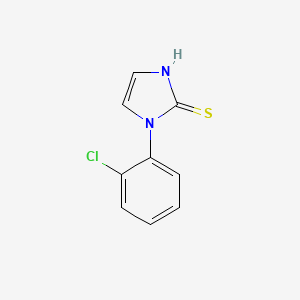

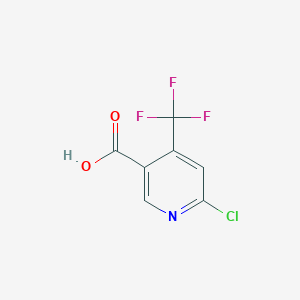

Thiophene-3-carboxaldoxime is a chemical compound with the molecular formula C5H5NOS . Its average mass is 127.164 Da and its monoisotopic mass is 127.009186 Da . It is also known by other names such as (E)-N-Hydroxy-1-(3-thienyl)methanimine .

Synthesis Analysis

Thiophene derivatives, including Thiophene-3-carboxaldoxime, have been synthesized using Gewald synthesis . The structures of these compounds were confirmed by FTIR, MS, and 1H-NMR .

Molecular Structure Analysis

The molecular structure of Thiophene-3-carboxaldoxime can be represented in 3D . It has a double-bond stereo .

Chemical Reactions Analysis

Thiophene-3-carboxaldoxime is used as a reactant in the synthesis of nitriles by catalyzed dehydration of amides and oximes . It has also been involved in the oxidation reactions initiated by the hydroperoxyl radical .

Scientific Research Applications

Biologically Active Compounds

Thiophene-based analogs, including Thiophene-3-carboxaldoxime, have been of interest to a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Anticancer Properties

Molecules with the thiophene ring system, such as Thiophene-3-carboxaldoxime, exhibit many pharmacological properties, including anticancer properties .

Anti-inflammatory Properties

Thiophene derivatives, including Thiophene-3-carboxaldoxime, have shown anti-inflammatory properties . For example, suprofen, which has a 2-substituted thiophene framework, is known as a nonsteroidal anti-inflammatory drug .

Antimicrobial Properties

Thiophene derivatives have demonstrated antimicrobial properties . This makes them valuable in the development of new antimicrobial agents.

Antihypertensive Properties

Thiophene derivatives have shown antihypertensive properties . This suggests potential applications in the treatment of hypertension.

Corrosion Inhibitors

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can help protect metals from corrosion, extending their lifespan and reliability.

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . This opens up possibilities for their use in various electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives, including Thiophene-3-carboxaldoxime, are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in display technology.

Mechanism of Action

Target of Action

Thiophene-3-carboxaldoxime is a thiophene-based compound . Thiophene-based compounds are known to interact with receptors such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play a crucial role in the inflammatory response, making them primary targets of many anti-inflammatory drugs .

Mode of Action

Thiophene-3-carboxaldoxime, like other thiophene-based compounds, interacts with its targets (COX and LOX enzymes) to exert its effects .

Biochemical Pathways

The inhibition of COX and LOX enzymes by Thiophene-3-carboxaldoxime affects the arachidonic acid pathway . This pathway is responsible for the production of various pro-inflammatory mediators. By inhibiting COX and LOX enzymes, Thiophene-3-carboxaldoxime reduces the production of these mediators, thereby mitigating the inflammatory response .

Result of Action

The molecular and cellular effects of Thiophene-3-carboxaldoxime’s action are primarily related to its anti-inflammatory properties . By inhibiting the activity of COX and LOX enzymes, Thiophene-3-carboxaldoxime reduces the production of pro-inflammatory mediators. This leads to a decrease in inflammation at the molecular and cellular levels .

properties

IUPAC Name |

(NE)-N-(thiophen-3-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c7-6-3-5-1-2-8-4-5/h1-4,7H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCZUXSHORSJIZ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiophene-3-carbaldehyde oxime | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Thiophene-3-carboxaldoxime interact with metal ions?

A: Thiophene-3-carboxaldoxime acts as a neutral ligand, coordinating to metal ions through the nitrogen atom of the oxime group. [, ] The oxime functional group remains protonated during complex formation. [, ] This coordination behavior has been observed with cobalt(II), nickel(II), and copper(II) halides. [, ]

Q2: What is the crystal structure of the complexes formed between Thiophene-3-carboxaldoxime and cobalt(II) or nickel(II) bromides?

A: X-ray diffraction studies reveal that both [CoBr2(3TCOH)4] and [NiBr2(3TCOH)4] adopt octahedral geometries. [] This indicates that the metal ion is surrounded by six ligands: four Thiophene-3-carboxaldoxime molecules and two bromide ions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.